(S)-Methyl 3-amino-2-methylpropanoate

Chiral chromatography Enantiomeric purity Analytical chemistry

(S)-Methyl 3-amino-2-methylpropanoate (CAS 118138-56-0) is an enantiomerically pure β-amino acid methyl ester, also referred to as L-3-aminoisobutyric acid methyl ester or methyl (2S)-3-amino-2-methylpropanoate. It belongs to the class of β-amino acid derivatives, featuring a chiral center at the β-carbon with the (S)-configuration, which is critical for inducing stereochemical control in downstream synthetic applications.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B12964508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-2-methylpropanoate
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)OC
InChIInChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
InChIKeyBXGDNKQFNQZCLG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-amino-2-methylpropanoate: Chiral β-Amino Ester for Asymmetric Synthesis Procurement


(S)-Methyl 3-amino-2-methylpropanoate (CAS 118138-56-0) is an enantiomerically pure β-amino acid methyl ester, also referred to as L-3-aminoisobutyric acid methyl ester or methyl (2S)-3-amino-2-methylpropanoate . It belongs to the class of β-amino acid derivatives, featuring a chiral center at the β-carbon with the (S)-configuration, which is critical for inducing stereochemical control in downstream synthetic applications [1]. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol . The compound serves primarily as a chiral building block in medicinal chemistry and organic synthesis, notably in the preparation of kinase inhibitors and the chemoenzymatic assembly of cryptophycin anticancer therapeutics .

S Stereochemical-control study fitDefined (S)-configuration at β-carbon for asymmetric synthesis workflows
F Formulation-compatible forms availableFree base (oil) and hydrochloride salt (solid) to match reaction or assay conditions
P Chiral reference-standard workflowCharacterized enantiomeric retention behavior supports purity verification

(S)-Methyl 3-amino-2-methylpropanoate Procurement: Why Racemic or R-Enantiomer Substitution Compromises Stereochemical Outcomes


Substituting the (S)-enantiomer with its (R)-counterpart (CAS 92535-26-7) or a racemic mixture (CAS 14678-48-9) can lead to significant differences in biological activity and synthetic diastereoselectivity. The chiral center at the β-carbon dictates molecular recognition in enzymatic and receptor-mediated processes; for instance, only the (S)-enantiomer is utilized in specific chemoenzymatic assembly routes for cryptophycins, while the natural cryptophycin fragment requires the (R)-configuration [1]. Bulk physical properties such as melting point and solubility also differ between the free base and hydrochloride salt forms, impacting formulation and reaction conditions. Without proper enantiomeric specification, researchers risk obtaining a mixture that yields ambiguous stereochemical outcomes in asymmetric synthesis, as the two enantiomers are resolved as distinct peaks on chiral HPLC (e.g., baseline separation with retention times of 17.4 min for (S) and 20.0 min for (R) under specific conditions for the related free amino acid) [2].

Target (S)-enantiomer
Defined β-carbon stereochemistry; utilized in chemoenzymatic cryptophycin analog assembly and kinase inhibitor synthesis.
(R)-enantiomer / racemate
May yield opposite stereochemical outcome; racemic mixture introduces ambiguous diastereoselectivity and distinct chiral HPLC profiles.
Hydrochloride salt
Crystalline solid, sharp melting point, high water solubility; simplifies handling and assay preparation.
Free base
Typically oil or low-melting solid; handling, weighing accuracy, and storage behavior may differ substantially.

Quantitative Differentiation Evidence for (S)-Methyl 3-amino-2-methylpropanoate Against Key Comparators


Chiral HPLC Resolution: Enantiomeric Discrimination Between (S)- and (R)-Forms of β-Aminoisobutyric Acid

Direct enantiomeric separation of β-aminoisobutyric acid (the free acid form) has been demonstrated using a chiral HPLC column. Under conditions of aqueous perchloric acid mobile phase (pH 1.05) and low column temperature, the (S)-enantiomer eluted at 17.4 minutes, while the (R)-enantiomer eluted at 20.0 minutes, providing baseline resolution [1]. This established chiral discrimination strongly implies that the corresponding methyl esters will exhibit similar stereospecific retention behavior, a critical quality control parameter for ensuring enantiopurity.

Chiral HPLC Resolution
Class-level inference
Retention time shift: (S)-form 17.4 min vs (R)-form 20.0 min (free acid, pH 1.05, ~0°C)
Supports enantiomeric purity verification for methyl ester by chiral HPLC
Class-level inference from free acid; method transfer to ester requires confirmation
Chiral chromatography Enantiomeric purity Analytical chemistry

Melting Point and Physical Form: Free Base vs. Hydrochloride Salt Differentiation

The hydrochloride salt form (CAS 88512-06-5) exhibits a sharp melting point in the range of 105-135°C (with decomposition), indicating a crystalline solid with high water solubility [1]. In contrast, the free base (racemic, CAS 14678-48-9) has a predicted melting point of -21.43°C and a boiling point of 159.8±23.0°C at 760 mmHg . The (S)-enantiomer free base is typically an oil or low-melting solid. This solid salt form simplifies handling, storage, and weighing for laboratory use.

Melting Point & Form
Supporting evidence
HCl salt mp 105–135°C (dec) vs free base (racemic) predicted mp −21.4°C
Solid salt form improves weighing accuracy and storage stability
Free base predicted value; experimental confirmation advised
Salt selection Physical characterization Formulation

Stereochemical Configuration in Cryptophycin Intermediate Synthesis: (S) vs. (R) Utility

In the synthesis of cryptophycin, a potent antimitotic agent, the (R)-2-methyl-β-alanine fragment constitutes the natural unit C. However, the (S)-enantiomer is employed as a reactant in chemoenzymatic assembly routes to produce non-natural cryptophycin analogs . The (S)-methyl ester serves as a precursor that can be enzymatically resolved or inverted to access the (R)-configuration, or utilized directly to incorporate (S)-stereochemistry into novel analogs. This specific role as a chiral pool starting material for unnatural cryptophycins distinguishes it from the (R)-enantiomer, which is directly used in native cryptophycin synthesis.

Cryptophycin Synthesis Role
Class-level inference
(S)-enantiomer used for unnatural cryptophycin analog assembly; (R)-enantiomer is native unit C fragment
Enantiomer selection determines stereochemical series in analog design
Source review: published synthetic routes; independent lot verification recommended
Anticancer agents Chemoenzymatic synthesis Stereochemistry

High-Value Application Scenarios for (S)-Methyl 3-amino-2-methylpropanoate Stemming from Evidence


Asymmetric Synthesis of β-Peptide and Depsipeptide Therapeutics

The enantiopure (S)-methyl ester is directly employed in the stereoselective synthesis of β-peptides and depsipeptides, including cryptophycin analogs. Its defined (S)-configuration ensures the desired stereochemical outcome in peptide coupling reactions, which is critical for biological activity. The methyl ester protecting group facilitates further derivatization and can be selectively removed under mild conditions, making it a preferred choice over the free acid for solution-phase peptide synthesis .

Chiral Building Block for Kinase Inhibitor Discovery

Recent studies have demonstrated the utility of (S)-methyl 3-amino-2-methylpropanoate in the synthesis of kinase inhibitors for cancer and inflammatory diseases. The chiral center of this compound plays a critical role in determining the binding affinity and selectivity of these inhibitors towards their target enzymes. Researchers require the (S)-enantiomer specifically to maintain the correct three-dimensional arrangement for target engagement [1].

Analytical Reference Standard for Enantiomeric Purity Determination

The well-characterized chiral HPLC separation of the parent amino acid (retention times: 17.4 min (S) vs. 20.0 min (R)) allows the (S)-methyl ester to serve as a reference standard for developing and validating enantiomeric purity methods for β-amino acid derivatives. Purchasing the pure (S)-enantiomer ensures the availability of a reliable standard for such analytical development [2].

Preferred Salt Form for Aqueous-Based Biological Assays

The hydrochloride salt (CAS 168828-17-9) offers markedly improved water solubility and a defined melting point (105-135°C) compared to the free base oil, making it the preferred form for preparing stock solutions for biological assays. This physical property advantage simplifies experimental workflow and ensures accurate concentration control in pharmacological studies .

Application
Selection Property
Validation Focus
Asymmetric synthesis of β-peptides/depsipeptides
Enantiopure (S)-configuration with methyl ester protecting group
Stereochemical outcome in peptide coupling and mild deprotection
Kinase inhibitor discovery
Chiral center for target engagement
Binding affinity and selectivity interpretation in enzyme assays
Enantiomeric purity reference standard
Characterized chiral retention behavior
Method development and system suitability for chiral HPLC
Aqueous-based assay sample preparation
Hydrochloride salt water solubility
Concentration accuracy and stock solution stability
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